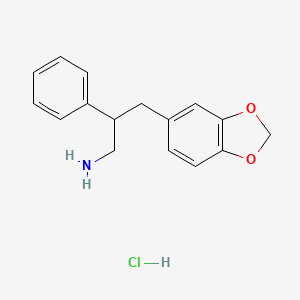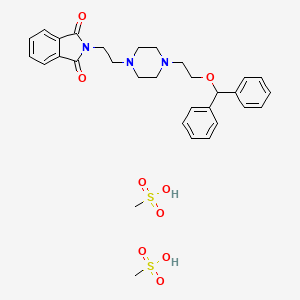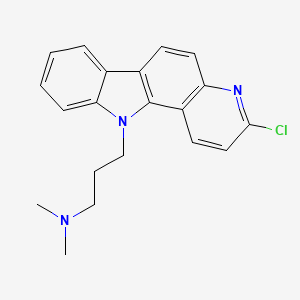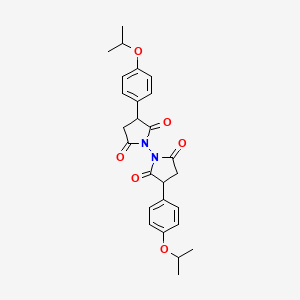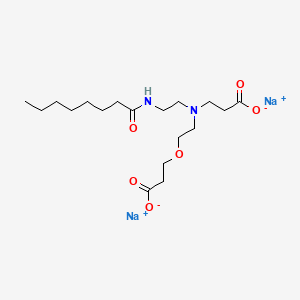
Disodium capryloamphodipropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium capryloamphodipropionate is a versatile amphoteric surfactant widely used in various industrial and personal care applications. It is known for its excellent wetting, foaming, and cleansing properties, making it a popular ingredient in formulations such as shampoos, body washes, and household cleaners .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium capryloamphodipropionate is synthesized through a multi-step process involving the reaction of caprylic acid with amines and subsequent neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of this compound involves large-scale reactors where the raw materials are mixed and reacted under specific conditions. The product is then purified and concentrated to achieve the desired specifications. The final product is usually a clear liquid with a pH range of 9.5 to 10.5 .
Chemical Reactions Analysis
Types of Reactions
Disodium capryloamphodipropionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include modified surfactants with altered properties, which can be tailored for specific applications .
Scientific Research Applications
Disodium capryloamphodipropionate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphoteric nature.
Industry: Widely used in personal care products, household cleaners, and industrial formulations for its excellent cleansing and foaming properties
Mechanism of Action
The mechanism of action of disodium capryloamphodipropionate involves its ability to reduce surface tension and enhance the wetting and spreading of liquids. It interacts with various molecular targets, including lipid membranes and proteins, to exert its effects. The amphoteric nature allows it to function effectively in both acidic and alkaline environments .
Comparison with Similar Compounds
Similar Compounds
Disodium cocoamphodipropionate: Another amphoteric surfactant with similar properties but derived from coconut oil.
Disodium lauroamphodipropionate: Similar in structure but derived from lauric acid.
Disodium oleamphodipropionate: Derived from oleic acid and used in similar applications.
Uniqueness
Disodium capryloamphodipropionate stands out due to its specific chain length (caprylic acid) which provides a balance of hydrophilic and hydrophobic properties, making it highly effective in various formulations. Its stability across a wide pH range and low foaming characteristics make it particularly suitable for industrial applications .
Properties
CAS No. |
307519-91-1 |
|---|---|
Molecular Formula |
C18H32N2Na2O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
disodium;3-[2-(2-carboxylatoethoxy)ethyl-[2-(octanoylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C18H34N2O6.2Na/c1-2-3-4-5-6-7-16(21)19-10-12-20(11-8-17(22)23)13-15-26-14-9-18(24)25;;/h2-15H2,1H3,(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
GEGKMYLSPGGTQM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)NCCN(CCC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


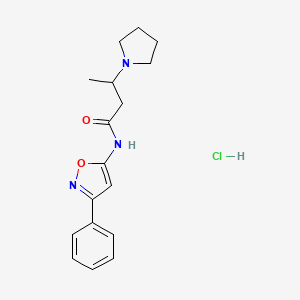
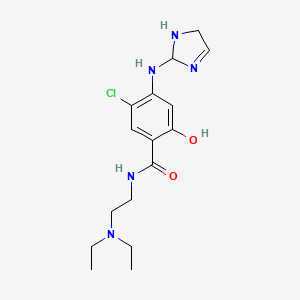
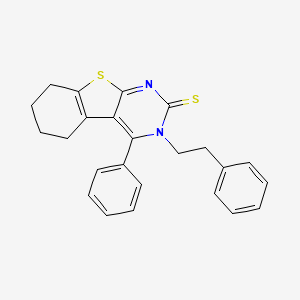
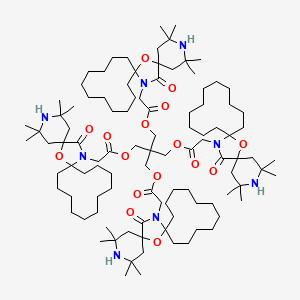

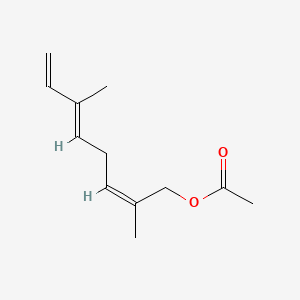
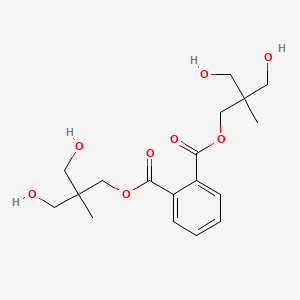
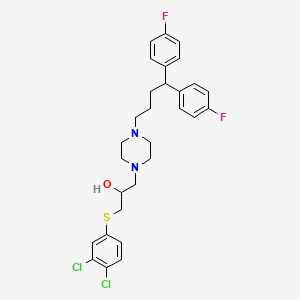
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
